N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide
Overview
Description
N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide is an organic compound that features both an ethoxyphenyl group and a hydroxyethylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide typically involves the reaction of 4-ethoxyaniline with 2-chloroethylthioacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-ethoxyaniline attacks the carbonyl carbon of 2-chloroethylthioacetic acid, leading to the formation of the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The hydroxyethylsulfanyl group may play a role in binding to these targets, while the ethoxyphenyl group may influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)sulfanyl]propionamide: Similar structure but with a propionamide backbone instead of an acetamide backbone.
Uniqueness
N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide is unique due to the presence of both an ethoxyphenyl group and a hydroxyethylsulfanyl group, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-hydroxyethylsulfanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-2-16-11-5-3-10(4-6-11)13-12(15)9-17-8-7-14/h3-6,14H,2,7-9H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOIMHXBSHDULK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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